Raloxifene-d4 4'-Glucuronide is a deuterated derivative of raloxifene 4'-glucuronide, a primary metabolite of raloxifene, which is classified as a selective estrogen receptor modulator. This compound is significant in pharmacological studies due to its role in the metabolism of raloxifene and its applications in understanding drug interactions and efficacy.
Raloxifene-d4 4'-Glucuronide is synthesized primarily through microbial bioconversion using the microorganism Streptomyces sp. NRRL 21489. This method allows for the effective glucuronidation of raloxifene, producing the desired compound in a scalable manner suitable for clinical research and analytical applications.
The synthesis of Raloxifene-d4 4'-Glucuronide can be achieved via microbial bioconversion, which has proven to be more efficient than traditional chemical synthesis methods. The use of Streptomyces sp. NRRL 21489 facilitates the conversion of raloxifene into its glucuronidated forms under controlled conditions.
Raloxifene-d4 4'-Glucuronide has a complex molecular structure characterized by its deuterated components. The molecular formula is , with a molecular weight of approximately 653.73 g/mol. The presence of deuterium enhances its stability and provides distinct mass characteristics useful in mass spectrometry .
Raloxifene-d4 4'-Glucuronide primarily undergoes glucuronidation, where glucuronic acid is conjugated to the compound. This reaction is crucial for the metabolic processing of raloxifene within the body.
Raloxifene-d4 4'-Glucuronide functions by binding to estrogen receptors, acting as a selective estrogen receptor modulator. This compound exhibits agonistic effects on estrogen receptors in bone and liver tissues, contributing to increased bone mineral density and reduced levels of low-density lipoprotein cholesterol. Its mechanism underlies its therapeutic applications in conditions such as osteoporosis and breast cancer prevention .
Raloxifene-d4 4'-Glucuronide has several critical applications across various fields:
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic activities. It acts as an estrogen agonist in bone and liver tissues, increasing bone mineral density and reducing low-density lipoprotein (LDL) cholesterol. Conversely, it functions as an estrogen antagonist in breast and uterine tissues, inhibiting estrogen-dependent proliferation. This dual activity makes it clinically valuable for managing postmenopausal osteoporosis and reducing the risk of invasive breast cancer in high-risk postmenopausal women [1] [4] [9]. Raloxifene achieves these effects by binding to estrogen receptors (ERα and ERβ), inducing conformational changes that modulate gene transcription. For example, it activates the transforming growth factor-β3 (TGF-β3) promoter in bone cells—a critical regulator of bone remodeling—while suppressing estrogen response elements (EREs) in breast tissue [4] [9]. Unlike first-generation SERMs like tamoxifen, raloxifene does not stimulate endometrial proliferation, reducing uterine cancer risk [9] [10].
Raloxifene undergoes extensive biotransformation, primarily via phase II metabolism, with minimal phase I involvement. After oral administration, it has low bioavailability (2%) due to rapid and efficient presystemic glucuronidation in the intestine and liver [4] [6].
Glucuronidation is the cornerstone of raloxifene metabolism, governing its systemic exposure, pharmacological activity, and interindividual variability. The process involves covalent attachment of glucuronic acid to raloxifene’s phenolic hydroxyl groups (at positions 6 and 4′), forming water-soluble conjugates for biliary and urinary excretion [3] [5].
Table 1: UGT Isoforms Involved in Raloxifene Glucuronidation
UGT Isoform | Tissue Localization | Primary Metabolite | Catalytic Efficiency (Relative) |
---|---|---|---|
UGT1A1 | Liver | Ral-6-Gluc | High |
UGT1A9 | Liver | Ral-4′-Gluc | Moderate |
UGT1A8 | Intestine | Ral-4′-Gluc | High |
UGT1A10 | Intestine | Ral-4′-Gluc | High |
Data synthesized from [6] [8].
Table 2: Pharmacokinetic Profile of Raloxifene and Major Metabolites
Compound | Relative Abundance in Plasma (%) | Estrogen Receptor Binding (IC₅₀) | Elimination Route |
---|---|---|---|
Raloxifene (parent) | <1% | 0.05 nM | Feces (unchanged) |
Ral-4′-Gluc | ~70% of glucuronides | 370 μM | Feces (via bile) |
Ral-6-Gluc | ~30% of glucuronides | 50 μM | Feces/Urine |
Data derived from [6] [8] [4].
Role of Enterohepatic Recycling
Intestinal UGTs contribute significantly to first-pass metabolism, while hepatobiliary excretion of glucuronides facilitates enterohepatic recycling. Glucuronides excreted into bile are hydrolyzed back to aglycone by gut microbial β-glucuronidases, permitting reabsorption and prolonging systemic exposure [5] [6]. This recycling complicates pharmacokinetic predictions but is mitigated by deuterated analogs like Raloxifene-d4 4'-Glucuronide, used to trace metabolite kinetics [6] [8].
Impact of Genetic Polymorphisms
Functional variants in UGT1A genes markedly alter raloxifene metabolism:
Raloxifene-d4 4′-Glucuronide: An Isotopic Tracer
Raloxifene-d4 4′-glucuronide (deuterated at the piperidine ring) is a stable isotope-labeled internal standard essential for quantitative mass spectrometry. Its applications include:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: